Ethyl 3,3-diethoxy-2-methylpropanoate
Description
Ethyl 3,3-diethoxy-2-methylpropanoate (CAS 36056-90-3) is an ester with the molecular formula C₁₀H₂₀O₄ and a molecular weight of 204.26 g/mol . Its structure features a branched propanoate backbone substituted with two ethoxy groups at the 3-position and a methyl group at the 2-position (Figure 1). Key physicochemical properties include:
- Density: 0.97 g/cm³
- Boiling point: 252.9°C at 760 mmHg
- Flash point: 102.9°C
- Vapor pressure: 0.0189 mmHg at 25°C .
This compound is typically used as a synthetic intermediate in organic chemistry, particularly in acetal or ketal formation reactions due to its diethoxy groups, which can act as protecting groups for carbonyl functionalities.
Properties
IUPAC Name |
ethyl 3,3-diethoxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-5-12-9(11)8(4)10(13-6-2)14-7-3/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLJDFJJDEKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292229 | |
| Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36056-90-3 | |
| Record name | NSC81012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization of Malonaldehyde with Ethanol
One patented method for a closely related compound, 3,3-diethoxy-1-propanol, involves reacting malonaldehyde with absolute ethanol in the presence of a catalyst under reflux in toluene. This forms 1,1,3,3-tetraethoxypropane, an acetal intermediate. The reaction conditions are:
| Parameter | Range/Value |
|---|---|
| Malonaldehyde (MDA) | 1 part |
| Absolute Ethanol | 3–15 parts |
| Water | 1–10 parts |
| Toluene | 10–45 parts |
| Catalyst (acidic) | 1–15% w/w relative to MDA |
| Reaction Time | 25–75 hours |
| Temperature | 60–90 °C |
After reflux and solvent removal, 1,1,3,3-tetraethoxypropane is obtained with high purity and yield.
Conversion to Chloro-1,3,3-tetraethoxypropane
The tetraethoxy intermediate is then reacted with acetyl chloride in dehydrated ethanol to form chloro-1,3,3-tetraethoxypropane. Reaction parameters:
| Parameter | Range/Value |
|---|---|
| 1,1,3,3-Tetraethoxypropane | 1 part |
| Acetyl Chloride (fresh) | 0.3–6 parts |
| Ethanol | 30–100 parts |
| Reaction Time | 0.5–5 hours |
| Temperature | 20–40 °C |
This step introduces a reactive chloro group for further transformations.
Reduction to 3,3-diethoxy-1-propanol
The chloro intermediate is reduced with sodium borohydride or potassium borohydride in methanol at 0 °C to 25 °C, followed by acid work-up to neutral pH. The product is isolated by solvent evaporation and extraction:
| Parameter | Range/Value |
|---|---|
| Sodium/Potassium Borohydride | ~15 g per 24 g intermediate |
| Solvent | Methanol |
| Temperature | 0–25 °C |
| Reaction Time | 2 hours |
| Work-up | Acidification to pH 7–8, extraction with dichloromethane |
Alkylation to Introduce 2-Methyl Group
For the specific compound this compound, alkylation at the 2-position can be achieved by reacting ethyl 3,3-diethoxypropionate with methylating agents under basic conditions, such as sodium hydride in tetrahydrofuran at low temperature (0–20 °C). For example, sodium hydride is suspended in tetrahydrofuran, cooled, and treated with ethyl 3,3-diethoxypropionate followed by methyl halides or formate derivatives:
| Parameter | Range/Value |
|---|---|
| Sodium Hydride | 60% dispersion, ~21 g per 64 g substrate |
| Solvent | Tetrahydrofuran |
| Temperature | 0–5 °C (initial), then ambient |
| Reaction Time | 15 hours |
After reaction completion, quenching with water, acidification to pH 1–1.5, and extraction with dichloromethane yields ethyl 2-formyl-3-oxopropanoate derivatives, which can be further processed to the methyl substituted product.
Summary Table of Key Reaction Steps
| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Acetalization | Malonaldehyde + Ethanol + Acid catalyst, reflux in toluene | 1,1,3,3-Tetraethoxypropane | ~50 | Long reaction time, mild temp |
| Chloro-substitution | Tetraethoxypropane + Acetyl Chloride in ethanol | Chloro-1,3,3-tetraethoxypropane | Not specified | Low temp, short reaction |
| Reduction | Chloro intermediate + NaBH4 or KBH4 in methanol | 3,3-Diethoxy-1-propanol | 96.5–99 | Acid work-up, high purity |
| Alkylation (methylation) | Ethyl 3,3-diethoxypropionate + NaH + methyl source | This compound | ~70 | Low temp, inert atmosphere |
Research Findings and Industrial Relevance
- The preparation method involving malonaldehyde and ethanol is industrially favorable due to mild conditions, absence of high pressure, and recyclability of solvents such as ethanol and tetrahydrofuran.
- The use of sodium hydride for alkylation provides good control over substitution at the 2-position, enabling high yields of the methylated product.
- The overall synthetic route avoids harsh conditions and uses readily available raw materials, making it suitable for scale-up.
- Purity of final products exceeds 98%, critical for pharmaceutical and fine chemical applications.
- Alternative methods involving diethyl malonate and chloroacetic acid also exist for related compounds but are less specific for the 2-methyl substituted variant.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-diethoxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3,3-diethoxy-2-methylpropanoate serves as a synthetic intermediate in the production of various pharmaceuticals. Its derivatives have shown potential in drug formulation due to their ability to modify pharmacokinetic properties and enhance bioavailability.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound can be utilized to synthesize novel anticancer agents. For instance, the compound has been employed in the synthesis of specific coumarin derivatives that exhibit significant cytotoxic activity against cancer cell lines .
Agrochemical Applications
The compound is also recognized for its utility in agrochemicals, particularly as a precursor for herbicides and pesticides. Its ability to undergo various chemical transformations makes it valuable in creating effective agrochemical agents.
Example: Herbicide Development
This compound has been used as a building block for developing herbicides that target specific plant metabolic pathways, thereby reducing crop damage while effectively controlling weed populations .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile reagent for synthesizing complex organic molecules. Its reactivity allows chemists to create various functional groups through esterification and other reactions.
Application: Synthesis of Functionalized Compounds
The compound has been involved in reactions leading to the formation of functionalized compounds such as alcohols and acids. For example, it can be transformed into corresponding acids via hydrolysis, which can further participate in condensation reactions to form larger molecular structures .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound finds applications in the flavor and fragrance industry. It is used as a flavoring agent in food products and as a scent component in perfumes.
Summary
This compound is a valuable compound with diverse applications across several industries:
- Pharmaceuticals : Used as an intermediate for synthesizing drugs.
- Agrochemicals : Serves as a precursor for herbicides and pesticides.
- Organic Synthesis : Acts as a reagent for creating complex organic molecules.
- Flavor and Fragrance : Employed as a flavoring agent and scent component.
Mechanism of Action
The mechanism of action of ethyl 3,3-diethoxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4)
- Molecular formula : C₇H₁₂O₃
- Functional groups : Hydroxyl (-OH), ester (-COOEt), and two methyl branches.
- Key differences: The hydroxyl group increases polarity compared to the diethoxy groups in the target compound.
Ethyl 2-methyl-1,3-dioxolane-2-propionate (CAS 941-43-5)
- Molecular formula : C₈H₁₄O₄
- Functional groups : Dioxolane ring (cyclic acetal), ester.
- Key differences : The dioxolane ring introduces rigidity and stability against hydrolysis compared to the linear diethoxy groups in the target compound. This structural difference impacts reactivity in acid-catalyzed deprotection reactions .
Ethyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (Compound 154 in )
- Molecular formula: C₁₃H₁₅NO₄
- Functional groups : Pyridyl aromatic ring, acetoxy (-OAc), and methylene (=CH₂).
- The methylene group also enables conjugation, altering UV-Vis absorption properties .
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2)
Physicochemical Properties
Spectroscopic Distinctions
- ¹H NMR :
- IR Spectroscopy :
- Target Compound : Strong ester C=O stretch at ~1745 cm⁻¹.
- Hydroxyl Analog : Additional O-H stretch at ~3200–3500 cm⁻¹ .
Biological Activity
Ethyl 3,3-diethoxy-2-methylpropanoate, also known as Ethyl 3,3-diethoxypropionate, is an organic compound with the molecular formula and a molecular weight of 190.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly its inhibitory effects on various biological systems. Below is a detailed examination of its biological activity, supported by research findings and case studies.
This compound is synthesized through the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst. The resulting product is a clear, colorless liquid that has been characterized for various applications in chemical synthesis and biological studies .
Biological Activity
1. Inhibition of Cytochrome c Oxidase:
Research has demonstrated that this compound acts as an effective inhibitor of mitochondrial cytochrome c oxidase in vitro. This enzyme plays a critical role in the electron transport chain, and its inhibition can lead to decreased ATP production in cells .
2. Antimicrobial Activity:
The compound has shown inhibitory effects against quinoline derivatives such as erythromycin and tetracycline, both of which are vital for bacterial DNA synthesis. This suggests a potential application in combating bacterial infections .
3. Interaction with β-Unsaturated Aldehydes:
this compound also inhibits β-unsaturated aldehydes and allylation reactions, indicating its utility in various organic synthesis applications as well as potential implications in metabolic pathways involving these compounds .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Mitochondrial Function
In vitro studies have shown that this compound significantly reduces mitochondrial respiration rates when cytochrome c oxidase is inhibited. This was evidenced by measuring oxygen consumption rates in isolated mitochondria treated with varying concentrations of the compound.
Case Study 2: Antibacterial Testing
A series of tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that this compound exhibits dose-dependent antimicrobial activity. Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations lower than those required for traditional antibiotics like tetracycline.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3,3-diethoxy-2-methylpropanoate, and what reaction conditions optimize yield?
- Methodological Answer : this compound can be synthesized via esterification or condensation reactions. A representative approach involves using Meldrum’s acid and triethylamine (Et₃N) in methanol under reflux conditions, followed by cooling and filtration to isolate the product. Adjusting stoichiometry, temperature (e.g., 80°C for Pd-catalyzed coupling), and solvent polarity (DMF for solubility) can improve yields. For example, Na₂CO₃ in aqueous/organic biphasic systems enhances coupling efficiency in Suzuki-Miyaura-type reactions .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), diethoxy groups (δ 3.5–3.7 ppm, multiplet), and methyl protons (δ 1.0–1.2 ppm, singlet). Splitting patterns help identify adjacent groups, e.g., coupling between ethoxy and methyl groups .
- IR : Strong ester C=O stretch (~1740 cm⁻¹), ethoxy C-O (~1100 cm⁻¹), and methyl C-H bends (~1375 cm⁻¹) confirm functional groups .
Q. What functional group transformations are feasible for this compound in organic synthesis?
- Methodological Answer :
- Oxidation : The ethoxy groups can be oxidized to ketones using KMnO₄ or CrO₃, though competing ester hydrolysis requires pH control .
- Reduction : LiAlH₄ selectively reduces esters to alcohols, while NaBH₄ may target ketones if present .
- Substitution : Thionyl chloride (SOCl₂) converts hydroxyl byproducts (if present) to chlorides, enabling further derivatization .
Advanced Research Questions
Q. How can researchers minimize byproducts like hydrolyzed esters or diastereomers during synthesis?
- Methodological Answer :
- Reagent Purity : Use anhydrous solvents (e.g., DMF) to prevent ester hydrolysis.
- Catalytic Optimization : PdCl₂(dppf)CH₂Cl₂ improves cross-coupling efficiency, reducing unreacted starting materials .
- Temperature Control : Refluxing in methanol (as in Meldrum’s acid reactions) avoids side-product formation from thermal degradation .
- Workup Strategies : Acidic quenching (e.g., citric acid) stabilizes intermediates, while column chromatography isolates the target compound .
Q. What computational approaches elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for esterification or ethoxy-group transformations to identify energy barriers and regioselectivity.
- MD Simulations : Study solvent effects (e.g., methanol vs. DMF) on reaction kinetics .
- NBO Analysis : Predict electronic interactions between ethoxy groups and adjacent methyl substituents, guiding catalyst design .
Q. How should researchers resolve contradictions in reported yields or spectroscopic data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using identical reagents (e.g., PdCl₂(dppf)CH₂Cl₂ vs. other catalysts) and conditions (solvent, temperature) .
- Advanced Analytics : Use high-resolution MS or 2D NMR (COSY, HSQC) to confirm structural assignments and detect trace impurities .
- Meta-Analysis : Compare datasets across studies to identify outliers caused by variables like humidity or reagent lot variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
